molecular formula C16H22N2O3S B2788254 N-[(4-tert-butylphenyl)(cyano)methyl]-3-methanesulfonylpropanamide CAS No. 1797031-94-7

N-[(4-tert-butylphenyl)(cyano)methyl]-3-methanesulfonylpropanamide

Cat. No. B2788254
CAS RN: 1797031-94-7
M. Wt: 322.42
InChI Key: QXUKABREANEQAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is an amide, which is a type of organic compound that includes a carbonyl group (C=O) attached to a nitrogen atom. The “tert-butylphenyl” part suggests the presence of a phenyl group (a ring of 6 carbon atoms, akin to benzene) with a tert-butyl group (a carbon atom attached to three methyl groups) attached. The “cyano” group indicates the presence of a carbon-nitrogen triple bond. The “methanesulfonyl” part suggests the presence of a sulfone group attached to a methane group .


Molecular Structure Analysis

Again, without specific information, I can only provide a general analysis. The presence of the amide group will likely result in a planar structure around the carbonyl and nitrogen atoms due to the resonance of the nitrogen lone pair with the carbonyl group. The phenyl ring is also planar. The tert-butyl group is likely to add some bulkiness to the molecule .


Chemical Reactions Analysis

Amides can undergo a variety of reactions, including hydrolysis, reduction, and reactions with Grignard reagents. The phenyl ring can undergo electrophilic aromatic substitution reactions, and the presence of the tert-butyl group could direct these reactions to certain positions on the ring .


Physical And Chemical Properties Analysis

The properties of this compound would depend on its exact structure. Generally, amides have high boiling points due to strong dipole-dipole interactions. The presence of the phenyl ring could result in pi stacking interactions .

Mechanism of Action

Without knowing the specific application of this compound, it’s hard to comment on its mechanism of action. If it’s a pharmaceutical, for example, the mechanism would depend on the specific biological target .

Safety and Hazards

Without specific data, I can only provide a general comment. Like all chemicals, this compound should be handled with appropriate safety measures. Direct contact, inhalation, or ingestion should be avoided .

Future Directions

The future directions would depend on the specific applications of this compound. If it has pharmaceutical applications, future work could involve optimizing its activity, reducing side effects, or investigating new therapeutic targets .

properties

IUPAC Name

N-[(4-tert-butylphenyl)-cyanomethyl]-3-methylsulfonylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3S/c1-16(2,3)13-7-5-12(6-8-13)14(11-17)18-15(19)9-10-22(4,20)21/h5-8,14H,9-10H2,1-4H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXUKABREANEQAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(C#N)NC(=O)CCS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.